

# Physicochemical Characterization of L-Lysinamide Dihydrochloride: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *L-Lysinamide*

Cat. No.: *B1674931*

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## Introduction

**L-Lysinamide** dihydrochloride, the dihydrochloride salt of the amide derivative of the essential amino acid L-lysine, is a key building block in synthetic organic chemistry and pharmaceutical development. Its structural similarity to L-lysine, coupled with the presence of a primary amide and two protonated amine groups, imparts unique physicochemical properties that are critical for its application in drug design, peptide synthesis, and as a chemical intermediate. This technical guide provides a comprehensive overview of the physicochemical characteristics of **L-Lysinamide** dihydrochloride, detailed experimental protocols for their determination, and visualizations to aid in understanding its chemical behavior.

## Core Physicochemical Properties

The fundamental physicochemical properties of **L-Lysinamide** dihydrochloride are summarized in the table below. These parameters are essential for predicting the compound's behavior in various experimental and physiological conditions.

Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>17</sub> Cl <sub>2</sub> N <sub>3</sub> O	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	218.12 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Appearance	White to off-white solid; Crystals or crystalline powder	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Melting Point	Data not available for L-Lysinamide dihydrochloride. For comparison, L-Lysine hydrochloride melts at approximately 263-264 °C with decomposition.	
Purity	≥95% (HPLC)	<a href="#">[4]</a> <a href="#">[5]</a>

## Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and formulation possibilities. **L-Lysinamide** dihydrochloride is expected to be highly soluble in aqueous solutions due to its polar nature and the presence of two hydrochloride salts. While specific quantitative solubility data for **L-Lysinamide** dihydrochloride is not readily available in the literature, a qualitative assessment and data from the closely related L-Lysine hydrochloride provide valuable insights.

Solvent	Solubility of L-Lysinamide Dihydrochloride	Quantitative Data for L-Lysine Hydrochloride (for comparison)	Source (L-Lysine HCl)
Water	Expected to be highly soluble	Freely soluble	<a href="#">[6]</a> <a href="#">[7]</a>
Dimethyl Sulfoxide (DMSO)	Soluble	Soluble	<a href="#">[6]</a> <a href="#">[7]</a>
Ethanol	Sparingly soluble to insoluble	Almost insoluble	<a href="#">[6]</a> <a href="#">[7]</a>
Methanol	Sparingly soluble	Soluble	<a href="#">[6]</a> <a href="#">[7]</a>
Glycol	Soluble	Soluble	<a href="#">[6]</a> <a href="#">[7]</a>

## Acidity and pKa Values

The pKa values of the ionizable groups in **L-Lysinamide** dihydrochloride are crucial for understanding its charge state at different pH values, which influences its interaction with biological targets and its absorption, distribution, metabolism, and excretion (ADME) properties. While experimental pKa values for **L-Lysinamide** dihydrochloride are not available, the known pKa values for L-lysine can be used to estimate the approximate values for its amide derivative. The primary amide group is generally considered neutral and does not have a pKa in the physiological pH range.

Ionizable Group	Estimated pKa	pKa of Corresponding Group in L-Lysine	Source (L-Lysine)
$\alpha$ -amino group	~7.5 - 8.5	8.95	<a href="#">[8]</a> <a href="#">[9]</a>
$\epsilon$ -amino group	~10.0 - 11.0	10.53	<a href="#">[8]</a> <a href="#">[9]</a>

The presence of the electron-withdrawing amide group is expected to slightly lower the pKa of the  $\alpha$ -amino group compared to L-lysine.

## Spectral Data

Spectroscopic data is fundamental for the structural elucidation and confirmation of **L-Lysinamide** dihydrochloride. While specific spectra for **L-Lysinamide** dihydrochloride are not publicly available, representative spectra for the parent compound, L-Lysine, and its dihydrochloride salt are provided for comparative purposes. A Certificate of Analysis for **L-Lysinamide** dihydrochloride confirms that its  $^1\text{H}$  NMR and LCMS data are consistent with the expected structure[1].

- $^1\text{H}$  NMR Spectrum: The proton NMR spectrum is expected to show signals corresponding to the protons on the  $\alpha$ -carbon, the side-chain methylene groups, and the amine and amide protons. The chemical shifts will be influenced by the presence of the electron-withdrawing amide and the protonated amino groups.
- $^{13}\text{C}$  NMR Spectrum: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the amide, the  $\alpha$ -carbon, and the four methylene carbons of the lysine side chain.
- Infrared (IR) Spectrum: The IR spectrum will be characterized by absorption bands corresponding to N-H stretching of the amine and amide groups, C=O stretching of the amide (Amide I band), and N-H bending of the amide (Amide II band).
- Mass Spectrum: The mass spectrum will show a molecular ion peak corresponding to the mass of the protonated molecule.

## Experimental Protocols

### Melting Point Determination

Objective: To determine the temperature range over which **L-Lysinamide** dihydrochloride transitions from a solid to a liquid.

Methodology:

- Sample Preparation: A small amount of the dry, powdered **L-Lysinamide** dihydrochloride is packed into a capillary tube to a height of 2-3 mm.
- Apparatus: A calibrated digital melting point apparatus is used.

- Procedure:
  - The capillary tube is placed in the heating block of the apparatus.
  - The sample is heated at a rapid rate initially to determine an approximate melting range.
  - A second sample is then heated slowly (1-2 °C/min) starting from a temperature about 20 °C below the approximate melting point.
  - The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting point range.

## Solubility Determination

Objective: To quantitatively determine the solubility of **L-Lysinamide** dihydrochloride in various solvents.

Methodology (Shake-Flask Method):

- Preparation of Saturated Solution: An excess amount of **L-Lysinamide** dihydrochloride is added to a known volume of the solvent (e.g., water, DMSO, ethanol) in a sealed vial.
- Equilibration: The vials are agitated in a constant temperature water bath (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Collection and Preparation: The suspension is allowed to settle, and an aliquot of the clear supernatant is carefully removed. The supernatant is then filtered through a 0.22 µm syringe filter to remove any undissolved solid.
- Quantification: The concentration of **L-Lysinamide** dihydrochloride in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a validated titration method.
- Calculation: The solubility is expressed as mass per unit volume (e.g., mg/mL) or molarity (mol/L).

## pKa Determination

Objective: To determine the acid dissociation constants (pKa) of the ionizable groups of **L-Lysinamide** dihydrochloride.

Methodology (Potentiometric Titration):

- **Sample Preparation:** A known concentration of **L-Lysinamide** dihydrochloride is dissolved in deionized water.
- **Titration Setup:** The solution is placed in a jacketed beaker maintained at a constant temperature (e.g., 25 °C) and stirred continuously. A calibrated pH electrode is immersed in the solution.
- **Titration Procedure:** The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The pH of the solution is recorded after each incremental addition of the titrant.
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, where half of the respective ionizable group has been neutralized.

## Spectroscopic Analysis

Objective: To obtain the  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass spectra for structural confirmation.

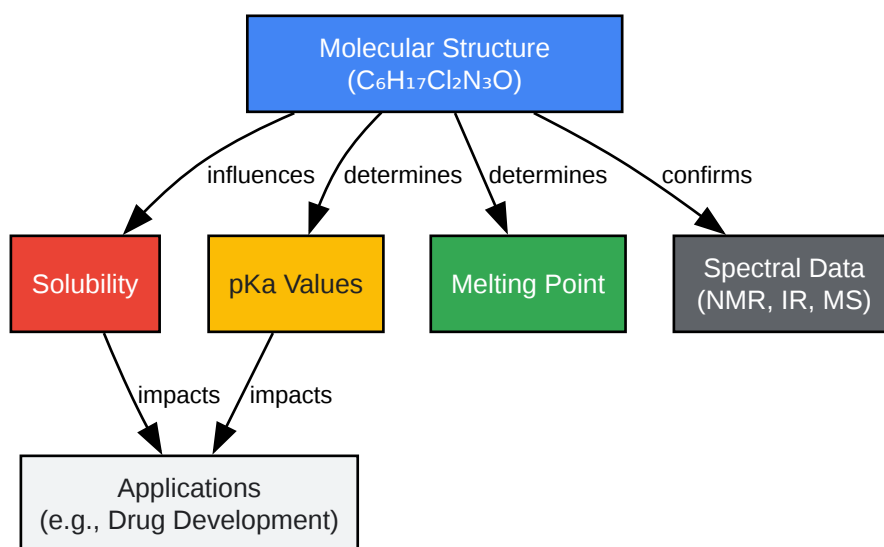
- **NMR Spectroscopy:**
  - **Sample Preparation:** 5-10 mg of **L-Lysinamide** dihydrochloride is dissolved in a deuterated solvent (e.g.,  $\text{D}_2\text{O}$  or  $\text{DMSO-d}_6$ ) in an NMR tube.
  - **Data Acquisition:** The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired on a high-resolution NMR spectrometer.
- **Infrared (IR) Spectroscopy:**
  - **Sample Preparation:** A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance

(ATR) accessory can be used.

- Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.
- Mass Spectrometry:
  - Sample Preparation: The sample is dissolved in a suitable solvent and introduced into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI).
  - Data Acquisition: The mass spectrum is acquired, typically in positive ion mode, to observe the protonated molecular ion.

## Visualizations

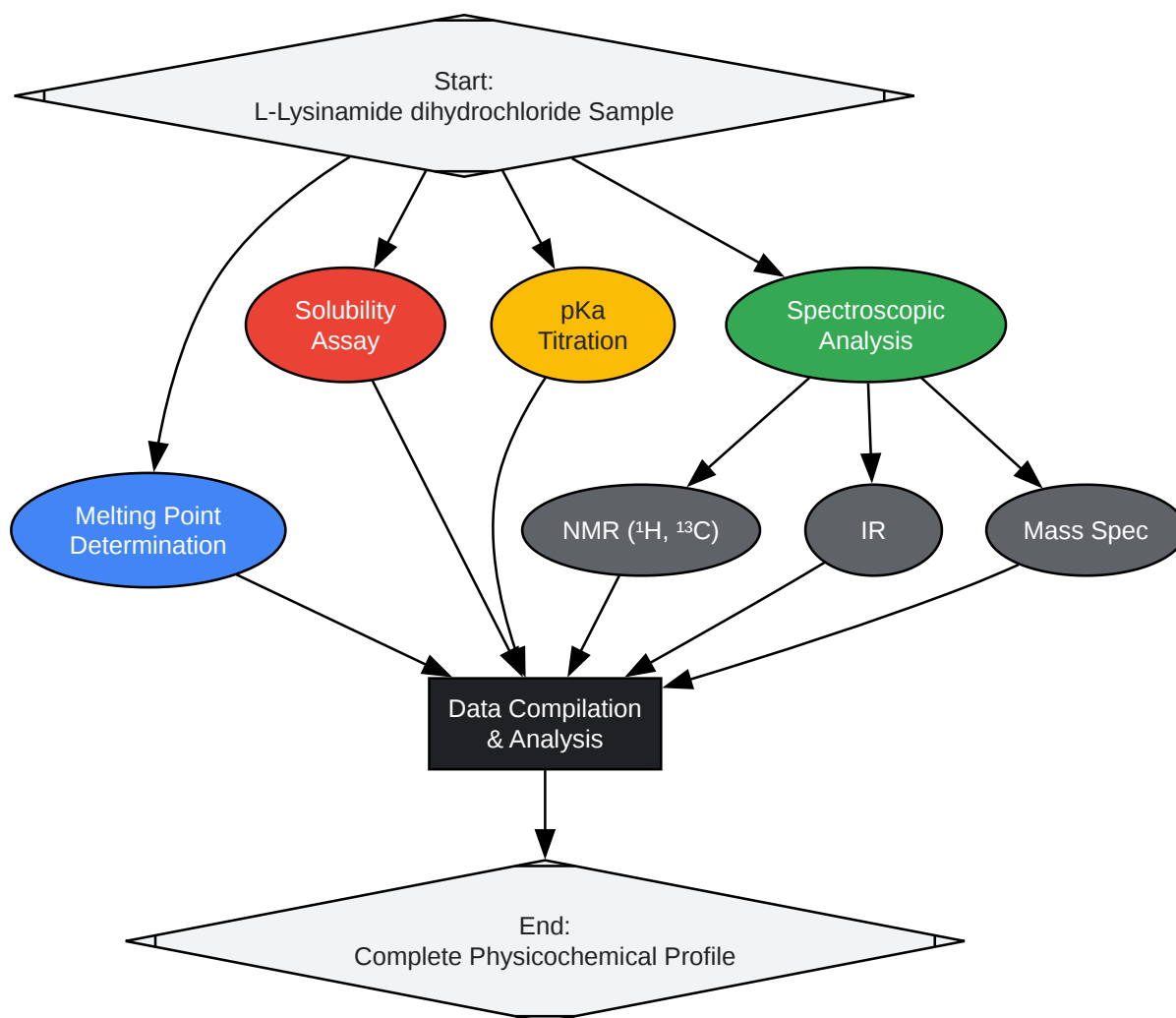
### Logical Relationship of Physicochemical Properties



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Caption: Interconnectivity of the physicochemical properties of **L-Lysinamide** dihydrochloride.

## Experimental Workflow for Characterization



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